

Application of Desdiiodo Iopamidol in Stability Testing Studies

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Compound of Interest

Compound Name: *Iopamidol Impurity (Desdiiodo Iopamidol)*

Cat. No.: *B602082*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desdiiodo Iopamidol is a key related substance and potential degradation product of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent. The stability of Iopamidol and the formation of its degradation products are critical quality attributes that can impact the safety and efficacy of the final drug product. This document outlines the application of Desdiiodo Iopamidol in stability testing studies, providing detailed protocols for its use as a reference standard in the development and validation of stability-indicating analytical methods for Iopamidol.

Forced degradation studies are essential for developing and validating stability-indicating methods that can accurately measure the degradation of an active pharmaceutical ingredient (API) and its impurities over time.^{[1][2][3]} These studies involve subjecting the drug substance to stress conditions such as high and low pH, elevated temperature, light, and oxidation to generate potential degradation products.^[1] By using Desdiiodo Iopamidol as a reference marker, analytical methods can be developed and validated to ensure they are specific and sensitive enough to detect and quantify this impurity in the presence of the API and other related substances.

Chemical Properties and Degradation Pathways

Iopamidol can degrade under various conditions, with deiodination being a primary degradation pathway.^{[4][5]} This process involves the removal of iodine atoms from the tri-iodinated benzene ring of the Iopamidol molecule, leading to the formation of mono- and di-iodinated derivatives, including Desdiiodo Iopamidol. Studies on the photodegradation of Iopamidol have shown that UV irradiation can lead to deiodination and hydroxylation.^{[4][5]} Advanced oxidation processes (AOPs) have also been shown to degrade Iopamidol through pathways that include deiodination, amide hydrolysis, and amine oxidation.^{[6][7][8]}

Experimental Protocols

The following protocols describe the forced degradation of Iopamidol to generate Desdiiodo Iopamidol and the subsequent use of this impurity standard in the validation of a stability-indicating HPLC method.

Protocol 1: Generation of Desdiiodo Iopamidol through Forced Degradation

Objective: To generate Desdiiodo Iopamidol from Iopamidol under controlled stress conditions for use as a reference material.

Materials:

- Iopamidol substance
- Hydrochloric acid (HCl), 1N
- Sodium hydroxide (NaOH), 1N
- Hydrogen peroxide (H₂O₂), 30%
- High-purity water
- Methanol, HPLC grade
- Photostability chamber

- Thermostatically controlled oven
- pH meter
- Analytical balance

Procedure:

- Acid Hydrolysis: Dissolve 100 mg of lopamidol in 10 mL of 1N HCl. Reflux the solution at 80°C for 48 hours.
- Base Hydrolysis: Dissolve 100 mg of lopamidol in 10 mL of 1N NaOH. Reflux the solution at 80°C for 24 hours.
- Oxidative Degradation: Dissolve 100 mg of lopamidol in 10 mL of 30% H₂O₂. Store the solution at room temperature for 48 hours.
- Thermal Degradation: Place 100 mg of lopamidol powder in a thermostatically controlled oven at 105°C for 72 hours.
- Photolytic Degradation: Expose a solution of lopamidol (1 mg/mL in water) to UV light (254 nm) in a photostability chamber for 24 hours.
- Sample Preparation for Analysis: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions with an appropriate amount of NaOH or HCl, respectively. Dilute all samples with a suitable solvent (e.g., water-methanol mixture) to an appropriate concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for lopamidol and Desdiiodo lopamidol

Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying lopamidol from its degradation product, Desdiiodo lopamidol.

Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
- Column: C18, 4.6 mm x 250 mm, 5 μ m particle size.
- Mobile Phase: A gradient of Mobile Phase A (water) and Mobile Phase B (methanol).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 240 nm.
- Injection Volume: 20 μ L.

Procedure:

- Standard Preparation:
 - Prepare a stock solution of lopamidol reference standard (1 mg/mL) in the mobile phase diluent.
 - Prepare a stock solution of Desdiiodo lopamidol reference standard (generated from Protocol 1 and purified, or a commercially available standard) at a concentration of 0.1 mg/mL in the mobile phase diluent.
- Sample Analysis:
 - Inject the prepared standards and the samples from the forced degradation study (Protocol 1) into the HPLC system.
 - Record the chromatograms and integrate the peak areas.
- Method Validation:
 - Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of its degradation products. Spike the lopamidol solution with Desdiiodo lopamidol and other potential impurities to show adequate separation.

- Linearity: Analyze a series of solutions with varying concentrations of lopamidol and Desdiiodo lopamidol to establish the linear range.[9]
- Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples with known concentrations of both compounds.[9]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Desdiiodo lopamidol that can be reliably detected and quantified.[9]
- Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Data Presentation

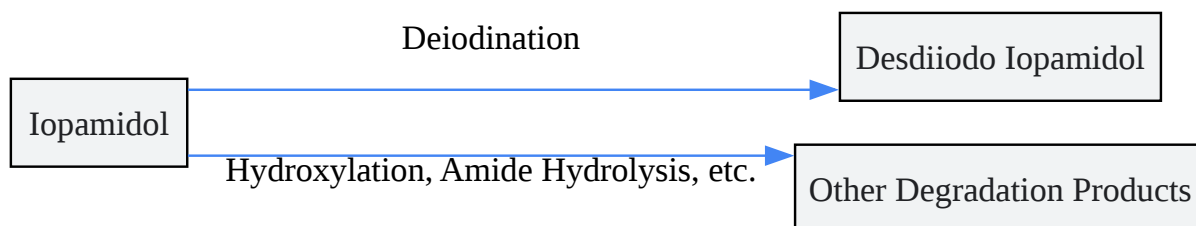
The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of lopamidol

Stress Condition	Duration	lopamidol Assay (%)	Desdiiodo lopamidol (%)	Total Impurities (%)	Mass Balance (%)
1N HCl, 80°C	48 hours	85.2	8.5	14.8	99.0
1N NaOH, 80°C	24 hours	90.1	5.3	9.9	99.4
30% H ₂ O ₂ , RT	48 hours	92.5	3.1	7.5	99.6
Thermal, 105°C	72 hours	98.1	0.8	1.9	99.8
UV Light, 254 nm	24 hours	94.3	2.5	5.7	99.5
Control	-	99.9	< LOQ	0.1	100.0

Visualization

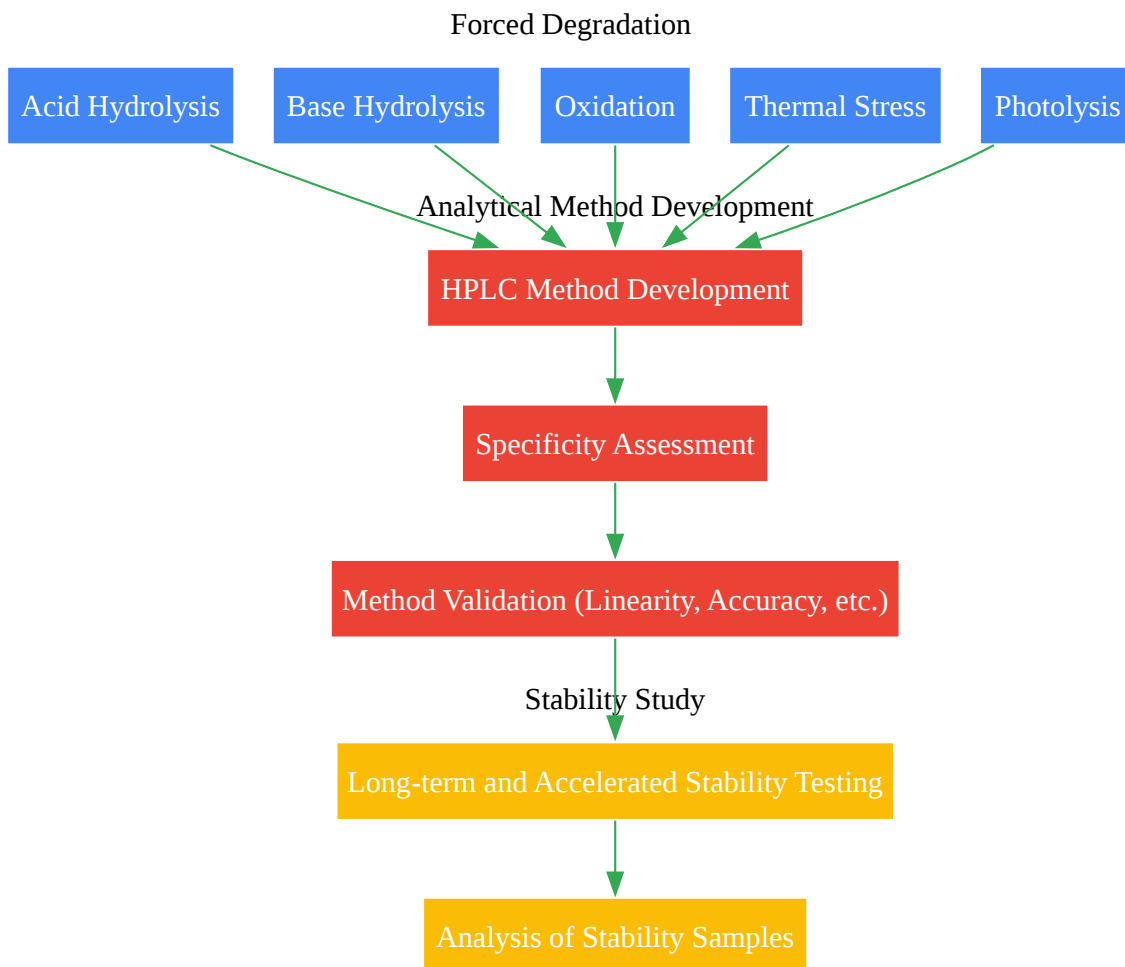
Degradation Pathway of Iopamidol



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Caption: Proposed degradation pathway of Iopamidol.

Experimental Workflow for Stability Indicating Method Development



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Caption: Workflow for stability-indicating method development.

Conclusion

The use of Desdiido lopamidol as a reference standard is crucial for the development and validation of robust stability-indicating methods for lopamidol. The protocols outlined in this document provide a framework for generating this key impurity through forced degradation and

for developing an HPLC method capable of monitoring the stability of Iopamidol drug substance and drug product. This ensures that the analytical methods used for quality control are fit for purpose and can accurately assess the purity and shelf-life of Iopamidol formulations.

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